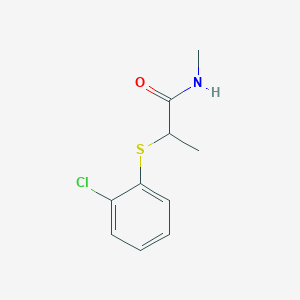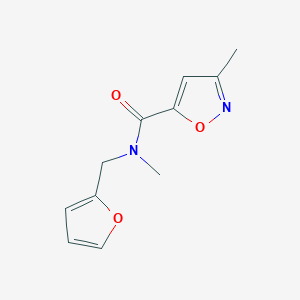
N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide, also known as FDMOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FDMOC is a heterocyclic compound that contains both furan and oxazole rings, making it an interesting molecule to study.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide has been shown to have anti-inflammatory and antioxidant properties. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide for lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is that N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide can be difficult to purify, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide. One area of interest is in the development of new drugs based on N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide, particularly in the treatment of cancer. Another area of research is in the investigation of N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide's potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide and its potential applications in other scientific fields.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide involves several steps, including the reaction of furfural with methylamine to form N-(furan-2-ylmethyl)methylamine, which is then reacted with dimethylmalonate to form the corresponding ester. The ester is then cyclized to form the oxazole ring, and the resulting compound is deprotected to yield N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research has been in the development of new drugs, particularly in the treatment of cancer. N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide has been shown to have potent anticancer activity, and several studies have investigated its mechanism of action.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8-6-10(16-12-8)11(14)13(2)7-9-4-3-5-15-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITOSPZCNUTINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,3-dimethyl-1,2-oxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)
![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
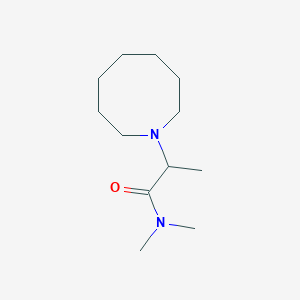
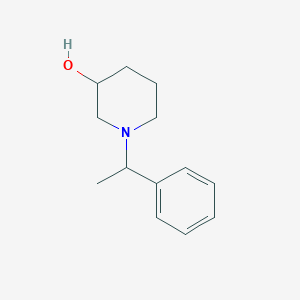
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
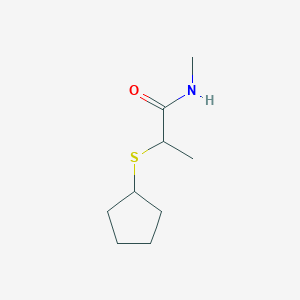
![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)



